2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . This core is substituted with a 4-fluorophenyl group and a 3-methoxybenzylthio group.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system of the pyrazolo[1,5-a]pyrazine core . The fluorophenyl and methoxybenzylthio groups would be expected to project out from this plane.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions involving the pyrazolo[1,5-a]pyrazine core . These can include various substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the polar groups (fluorophenyl and methoxybenzylthio) as well as the conjugated system of the pyrazolo[1,5-a]pyrazine core .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized and characterized for their potential applications in medicinal chemistry. For instance, the study of the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their potential against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another research on versatile 2-fluoroacrylic building blocks for the synthesis of fluorinated heterocyclic compounds showed the potential for creating various fluorine-bearing pyrazolones, pyrimidines, and other derivatives (Shi, Wang, & Schlosser, 1996).
Anti-cancer Activity
Fluoro-substituted derivatives have been studied for their anti-cancer activities. For example, novel fluoro-substituted benzo[b]pyran compounds were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
The synthesis of new imidazolyl acetic acid derivatives demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Khalifa & Abdelbaky, 2008).
Antibacterial Activity
Research on the synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives showed excellent antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Shingare et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPKAVYVFWAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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